molecular formula C18H19FN2O3S B2495796 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-30-8

4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2495796
CAS No.: 941945-30-8
M. Wt: 362.42
InChI Key: SZMQCJDBYNOSBY-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a fluorine substituent at the 4-position of the benzene ring and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group attached to the sulfonamide nitrogen. The 2-oxopiperidinyl moiety introduces a six-membered lactam ring, which may enhance binding affinity to biological targets through hydrogen bonding or hydrophobic interactions. Sulfonamides are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

4-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-5-8-15(12-17(13)21-11-3-2-4-18(21)22)20-25(23,24)16-9-6-14(19)7-10-16/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMQCJDBYNOSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the piperidinyl intermediate, followed by sulfonation and fluorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperidinyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-oxopiperidinyl group distinguishes it from diazepan-containing analogs (e.g., compounds 10j and 10k in ), which may alter conformational flexibility and receptor interactions.
  • Fluorine substituents are common in sulfonamides (e.g., 4-fluoro-N-phenylbenzenesulfonamide, CAS 312-63-0 ), but the addition of the lactam ring in the target compound could enhance metabolic stability compared to simpler derivatives.

Pharmacological Activity

Sulfonamides are versatile scaffolds in drug design:

  • Antimicrobial Activity : Derivatives like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit anti-microbial properties, attributed to sulfonamide’s interference with bacterial folate synthesis .
  • Enzyme Inhibition : Celecoxib (a COX-2 inhibitor) and apixaban (a Factor Xa inhibitor) highlight sulfonamides’ role in targeting enzymes . The 2-oxopiperidinyl group in the target compound may mimic lactam-containing inhibitors (e.g., β-lactam antibiotics) or modulate kinase selectivity.
  • Cytotoxic Potential: Chromenone- and pyrimidine-based sulfonamides () show activity in cancer models, suggesting the target compound’s lactam ring could be explored for similar applications.

Physicochemical Properties

  • Solubility and Permeability : The target compound’s estimated molecular weight (~377 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. However, the 2-oxopiperidinyl group may introduce polarity, enhancing solubility compared to purely aromatic analogs (e.g., 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzenesulfonamide ).
  • Spectroscopic Data : IR spectra of diazepan-containing analogs () show characteristic peaks for sulfonamide (S=O stretch at ~1157 cm⁻¹) and NH groups (~3360 cm⁻¹), which are likely shared by the target compound.

Biological Activity

4-Fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a complex structure characterized by a fluorinated aromatic ring and a piperidinyl moiety, which may contribute to its biological activity.

Chemical Structure

The chemical structure of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be represented as follows:

C18H20FN3O2S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that similar compounds often act as inhibitors of various enzymes and receptors, influencing signaling pathways related to cell proliferation, apoptosis, and differentiation.

Target Enzymes and Receptors

  • Progesterone Receptor (PR) : Compounds with similar structures have been shown to act as nonsteroidal PR antagonists, potentially useful in treating conditions like endometriosis and breast cancer .
  • Factor Xa : Some derivatives have been identified as competitive inhibitors of Factor Xa, affecting the coagulation cascade and demonstrating antithrombotic properties.

Biological Activity

The biological activity of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been investigated through various in vitro assays. The following table summarizes key findings related to its biological effects:

Activity Description Reference
Anticancer Properties Exhibits selective growth inhibition against certain cancer cell lines, indicating potential for oncology applications.
Enzyme Inhibition Acts as an inhibitor of Factor Xa, reducing thrombin generation and preventing blood clot formation.
Receptor Modulation Functions as a PR antagonist, showing promise in treating hormone-dependent diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide:

  • Study on Anticancer Activity : A study evaluating the effects of benzenesulfonamide derivatives on various cancer cell lines demonstrated that certain modifications enhance selectivity and potency against specific tumors. The findings suggest that structural variations can significantly influence biological outcomes .
  • Research on PR Antagonists : Another investigation focused on the development of nonsteroidal PR antagonists derived from benzenesulfonamide scaffolds highlighted the importance of structural features in determining binding affinity and selectivity over other hormone receptors .

Synthesis and Pharmacokinetics

The synthesis of 4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step chemical reactions, including halogenation and coupling reactions. The pharmacokinetic profile suggests good bioavailability and low clearance rates, making it a candidate for further development in therapeutic settings.

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